REACTION_CXSMILES
|
C(N1[CH:12]=[CH:11]N=C1)(N1C=CN=C1)=O.[CH3:13][O:14][C:15]1[CH:16]=[C:17]2[C:21](=[CH:22][CH:23]=1)[NH:20][C:19]([C:24]([OH:26])=O)=[CH:18]2.C(N[C:31]1[C:32]([N:37]2[CH2:42][CH2:41][NH:40][CH2:39][CH2:38]2)=N[CH:34]=[CH:35][CH:36]=1)CC.[C:43](=O)(O)[O-:44].[Na+]>O1CCCC1.CCOCC>[CH3:11][CH2:12][O:44][C:43]1[C:32]([N:37]2[CH2:38][CH2:39][N:40]([C:24]([C:19]3[NH:20][C:21]4[CH:22]=[CH:23][C:15]([O:14][CH3:13])=[CH:16][C:17]=4[CH:18]=3)=[O:26])[CH2:41][CH2:42]2)=[CH:31][CH:36]=[CH:35][CH:34]=1 |f:3.4|
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C2C=C(NC2=CC1)C(=O)O
|
Name
|
|
Quantity
|
14 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
1-(2-ethoxyphenyl)piperazine
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
C(CC)NC=1C(=NC=CC1)N1CCNCC1
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
The reaction is stirred one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0°
|
Type
|
ADDITION
|
Details
|
is added via cannula
|
Type
|
TEMPERATURE
|
Details
|
The reaction is warmed to 20°-25°
|
Type
|
STIRRING
|
Details
|
stirred 48 hours
|
Duration
|
48 h
|
Type
|
CUSTOM
|
Details
|
The organic layers are separated
|
Type
|
WASH
|
Details
|
washed with saline (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue is recrystallized from toluene
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC4=C(N3)C=CC(=C4)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |